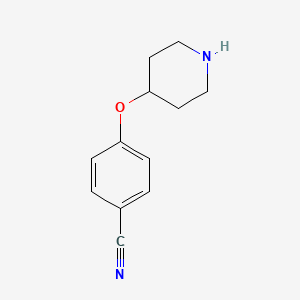

4-(Piperidin-4-yloxy)benzonitrile

Description

BenchChem offers high-quality 4-(Piperidin-4-yloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIREFRFHFBPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459781 | |

| Record name | 4-(Piperidin-4-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224178-67-0 | |

| Record name | 4-(4-Piperidinyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224178-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Piperidin-4-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile

Executive Summary

This technical guide details the synthesis pathways for 4-(piperidin-4-yloxy)benzonitrile , a critical pharmacophore found in various G-protein-coupled receptor (GPCR) antagonists and kinase inhibitors.

Target Molecule Profile:

-

IUPAC Name: 4-(Piperidin-4-yloxy)benzonitrile

-

Molecular Formula: C₁₂H₁₄N₂O[3]

-

Key Structural Feature: A 4-cyanophenyl group linked via an ether oxygen to the C4 position of a piperidine ring.

Critical Structural Distinction: Researchers must distinguish this target from its isomers to avoid synthetic dead-ends:

-

4-(Piperidin-1-yl)benzonitrile: Nitrogen-linked (N-arylation product).

-

4-(Piperidin-4-yl)benzonitrile: Carbon-linked (C-C bond).

-

4-(Piperidin-4-yloxy)benzonitrile: Oxygen-linked (Ether bond) – The focus of this guide.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of the ether linkage requires a nucleophilic aromatic substitution (S_NAr) or a Mitsunobu coupling. A direct reaction between 4-fluorobenzonitrile and unprotected 4-hydroxypiperidine will result in chemoselectivity failure , favoring N-arylation over O-arylation due to the higher nucleophilicity of the secondary amine.

Strategic Imperative: The piperidine nitrogen must be protected (e.g., Boc, Cbz) prior to ether formation.

Retrosynthesis Diagram

Caption: Retrosynthetic tree illustrating the two primary routes to the protected ether intermediate.

Part 2: Synthesis Pathways

Pathway A: Nucleophilic Aromatic Substitution (S_NAr)

Status: Industrial Standard | Scalability: High | Atom Economy: High

This pathway utilizes the electron-withdrawing nature of the nitrile group to activate the benzene ring for nucleophilic attack. 4-Fluorobenzonitrile is preferred over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Mechanism[4][5]

-

Deprotonation: A strong base (NaH) deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form the alkoxide.

-

Addition: The alkoxide attacks the ipso-carbon of 4-fluorobenzonitrile.

-

Elimination: Fluoride is expelled, restoring aromaticity.

Experimental Protocol (S_NAr)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 equiv)

-

4-Fluorobenzonitrile (1.1 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

-

-

Procedure:

-

Step 1: Charge a flame-dried flask with NaH (1.2 equiv) and anhydrous DMF. Cool to 0°C.[4][6]

-

Step 2: Add N-Boc-4-hydroxypiperidine (1.0 equiv) dissolved in DMF dropwise. Stir at 0°C for 30 minutes to ensure complete alkoxide formation (bubbling of H₂ will cease).

-

Step 3: Add 4-fluorobenzonitrile (1.1 equiv) dropwise.

-

Step 4: Allow the mixture to warm to room temperature. If reaction kinetics are slow (monitored by TLC/LCMS), heat to 50-60°C.

-

Step 5 (Work-up): Quench carefully with water/ice. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

-

-

Validation:

-

TLC: 4-Fluorobenzonitrile (high R_f) disappears; Product appears at lower R_f.

-

NMR: Look for the disappearance of the alcohol proton and the shift of the piperidine C4-H.

-

Pathway B: Mitsunobu Coupling

Status: Laboratory Scale | Scalability: Low | Atom Economy: Low

Useful when 4-fluorobenzonitrile is unavailable or if the substrate contains sensitive functional groups intolerant to strong bases like NaH.

Experimental Protocol (Mitsunobu)

-

Reagents:

-

4-Hydroxybenzonitrile (1.0 equiv)[3]

-

N-Boc-4-hydroxypiperidine (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.2 equiv)

-

DIAD or DEAD (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene

-

-

Procedure:

Part 3: Deprotection Strategy (The Final Step)

Both pathways yield the intermediate: tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate . The final step is the removal of the Boc group.

Protocol: Acidolytic Cleavage

-

Reagents: 4 M HCl in Dioxane or TFA/DCM (1:4 ratio).

-

Procedure:

-

Dissolve the intermediate in DCM.

-

Add the acid source at 0°C.

-

Stir at room temperature for 1-2 hours.

-

Work-up: Concentrate in vacuo.

-

For HCl salt: Triturate with diethyl ether to obtain the solid hydrochloride salt (CAS 333954-90-8).

-

For Free Base: Basify with saturated NaHCO₃, extract with DCM/MeOH (9:1).

-

-

Reaction Workflow Diagram

Caption: Step-by-step workflow for the S_NAr synthesis route.

Part 4: Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Pathway A: S_NAr | Pathway B: Mitsunobu |

| Reagents | NaH, 4-F-Benzonitrile | PPh₃, DEAD, 4-OH-Benzonitrile |

| Conditions | Basic, Heat (50-80°C) | Neutral/Mild, RT |

| Yield (Typical) | 85 - 95% | 60 - 75% |

| Purification | Simple (Extraction/Crystallization) | Difficult (Removal of Ph₃PO) |

| Scalability | Excellent (Kg scale) | Poor (Reagent cost/waste) |

| Key Risk | Water contamination (quenches NaH) | Steric hindrance |

Troubleshooting Guide (Expertise & Experience)

-

Problem: Low Yield in S_NAr.

-

Cause: Incomplete deprotonation or wet solvent.

-

Solution: Ensure DMF is anhydrous (water < 50 ppm). Increase NaH stir time. Use a crown ether (18-crown-6) if using K₂CO₃ instead of NaH.

-

-

Problem: N-Arylation Impurity.

-

Cause: Loss of Boc group during reaction or contaminated starting material.

-

Solution: Verify N-Boc purity by NMR before starting. Ensure reaction temperature does not exceed 100°C, which can thermally degrade Boc.

-

-

Problem: Sticky Solid during Deprotection.

-

Cause: Trapped TFA or excess acid.

-

Solution: Co-evaporate with toluene or diethyl ether multiple times to remove trace acid. Triturate with cold ether to induce crystallization.

-

References

-

S_NAr Methodology

- Title: Synthesis of 4-fluorobenzonitrile and its application in nucleophilic arom

- Source: ResearchG

- Context: Establishes the reactivity profile of 4-fluorobenzonitrile in S_NAr reactions.

-

Mitsunobu Reaction Protocols

- Title: Mitsunobu Reaction: Mechanism and Applic

- Source: Organic Chemistry Portal.

- Context: Provides standard conditions for ether synthesis using hindered alcohols.

-

N-Boc-4-Hydroxypiperidine Properties

-

Deprotection Strategies

-

Title: Novel Practical Deprotection of N-Boc Compounds.[9]

- Source: ResearchG

- Context: detailed protocols for acidic cleavage of Boc groups.

-

Sources

- 1. 4-(PIPERIDIN-4-YLOXY)-BENZONITRILE HYDROCHLORIDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. 4-(piperidin-4-yloxy)benzonitrile hydrochloride - CAS:333954-90-8 - Abovchem [abovchem.com]

- 3. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

4-(Piperidin-4-yloxy)benzonitrile biological activity screening

Technical Whitepaper: Biological Profiling of the 4-(Piperidin-4-yloxy)benzonitrile Scaffold

Executive Summary

The 4-(Piperidin-4-yloxy)benzonitrile moiety (CAS: 333954-90-8) represents a privileged substructure in medicinal chemistry, serving as a versatile "linker-head" scaffold. Its structural architecture—comprising a basic secondary amine (piperidine) capable of engaging Asp/Glu residues and a lipophilic, electron-withdrawing tail (benzonitrile)—predisposes it to high affinity for G-Protein Coupled Receptors (GPCRs), Sigma receptors, and specific ion channels.

However, this pharmacophore carries a distinct liability: it structurally mimics the canonical blockers of the hERG potassium channel , necessitating a rigorous safety pharmacology screen early in the development cascade. This guide outlines a self-validating screening workflow designed to maximize therapeutic hit rates (specifically for Sigma-1, Dopamine D4, and MCH-1 targets) while rapidly de-risking cardiotoxicity.

Structural Pharmacophore & Target Landscape

The biological activity of 4-(Piperidin-4-yloxy)benzonitrile is driven by two key interaction vectors:

-

The Basic Center: The piperidine nitrogen (pKa ~9-10) is protonated at physiological pH, forming salt bridges with conserved aspartate residues in aminergic GPCRs (e.g., Asp3.32).

-

The Dipolar Tail: The benzonitrile group provides π-stacking opportunities and dipole-dipole interactions, critical for orienting the molecule in deep binding pockets like the hERG pore or the Sigma-1 chaperone.

Target Map (Graphviz Visualization)

Figure 1: Pharmacological interaction map of the 4-(Piperidin-4-yloxy)benzonitrile scaffold. Green nodes indicate therapeutic targets; red indicates safety liabilities.

Primary Activity Screening: The "Hit" Cascade

To validate biological activity, researchers should prioritize assays where this scaffold has historical precedence.

A. Sigma-1 Receptor Binding (High Priority)

Derivatives of 4-(cyanophenoxy)piperidines have shown nanomolar affinity for Sigma-1 receptors, often used as radioligands (e.g., [18F]FPS).[1]

-

Assay Type: Radioligand Binding (Competition).

-

Tracer: [³H]-(+)-Pentazocine.

-

Protocol Logic: Sigma-1 sites are intracellular chaperones. The lipophilic nature of the benzonitrile tail facilitates membrane crossing, while the piperidine nitrogen anchors the molecule.

-

Success Metric:

.

B. Dopamine D4 Receptor Antagonism

The 4-substituted piperidine ether is a known "privileged structure" for D4 selectivity over D2.

-

Assay Type: FLIPR Calcium Flux (Functional) or [³H]-N-Methylspiperone binding.

-

Critical Control: Clozapine (Positive control).

-

Mechanistic Insight: The ether oxygen acts as a hydrogen bond acceptor, optimizing the geometry for D4 selectivity.

Safety Pharmacology: The hERG Liability Screen

WARNING: The combination of a basic amine linked to an aromatic ring (benzonitrile) via a flexible ether chain is a textbook hERG pharmacophore . The protonated nitrogen forms a cation-π interaction with Tyr652 and Phe656 in the hERG pore.

Mandatory Protocol: Automated Patch Clamp (APC) Do not rely solely on displacement assays (e.g., [³H]-Dofetilide) as they produce false negatives for compounds binding outside the pore.

Step-by-Step APC Protocol

-

Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

-

Solutions:

-

Extracellular (mM): NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10 (pH 7.4).

-

Intracellular (mM): KCl 120, CaCl₂ 5.374, MgCl₂ 1.75, EGTA 5, HEPES 10, Mg-ATP 4 (pH 7.2).

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +40 mV for 500 ms (Activate channels).

-

Repolarize to -50 mV for 500 ms (Measure tail current).

-

-

Application:

-

Apply Vehicle (0.1% DMSO).

-

Apply Test Compound (Concentration-response: 0.1, 1, 10, 30 µM).

-

Apply Positive Control (E-4031, 1 µM).

-

-

Data Analysis: Calculate % Inhibition of tail current peak.

Interpretation Table:

| IC50 Value (µM) | Risk Level | Action Item |

|---|---|---|

| < 1.0 | High | Stop. Structural modification required (reduce logP, lower pKa). |

| 1.0 - 10.0 | Moderate | Calculate Safety Margin (IC50 / Therapeutic Cmax). Target > 30x. |

| > 10.0 | Low | Proceed to in vivo PK. |

Integrated Screening Workflow

This workflow ensures that high-affinity hits are not pursued if they possess insurmountable safety flaws.

Figure 2: Integrated screening cascade prioritizing early hERG de-risking.

References

-

Sigma-1 Receptor Ligands

-

Dopamine D4 Antagonists

- Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist.

- Source: PubMed Central (PMC).

-

URL:[Link]

-

hERG Liability in Piperidines

-

Akt Kinase Inhibitors

- Title: Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.

- Source: ResearchG

-

URL:[Link]

Sources

An In-Depth Technical Guide to 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride Salt

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride salt, a versatile chemical intermediate with significant applications in modern medicinal chemistry and materials science. This guide moves beyond basic data to offer insights into its synthesis, characterization, handling, and strategic application, reflecting the perspective of a senior application scientist.

Introduction: A Versatile Scaffolding for Innovation

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a heterocyclic compound distinguished by its three core functional components: a basic piperidine ring, a central ether linkage, and an electrophilic benzonitrile group. This unique combination makes it a highly valuable building block in synthetic chemistry. The hydrochloride salt form is specifically designed to enhance aqueous solubility and improve handling characteristics compared to its free base, a critical consideration in pharmaceutical formulation and biological assays.[1] Its utility is most pronounced in the development of novel therapeutics, particularly in the fields of neuroscience and oncology, where it serves as a key intermediate for complex molecular architectures.[1] Researchers also utilize this compound for probing receptor interactions and exploring new biological pathways.[1]

Section 1: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both synthetic and biological systems. The data below are compiled from various sources, with notations indicating whether the values are experimental, predicted, or inferred from structurally similar compounds.

| Property | Value | Source/Comment |

| CAS Number | 333954-90-8 | [2][3] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [2][3] |

| Molecular Weight | 238.72 g/mol | [3] |

| Appearance | White to pale yellow solid | Predicted, typical for similar organic salts.[4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] The hydrochloride form enhances solubility in polar protic solvents over the free base. |

| pKa | 10.38 ± 0.43 (Predicted) | This value likely corresponds to the protonated piperidine nitrogen, indicating it is basic.[4] |

| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [4] |

The structure's lipophilicity, primarily from the benzene ring and piperidine's hydrocarbon backbone, is balanced by the polarity of the nitrile group and the ionic nature of the hydrochloride salt. This balance is crucial for its role in drug development, influencing properties like cell permeability and bioavailability.

Section 2: Synthesis and Purification Workflow

While multiple synthetic routes exist, a common and logical approach involves a nucleophilic aromatic substitution (SNAr) followed by deprotection and salt formation. This pathway is reliable and scalable for laboratory settings.

Representative Synthetic Pathway

A plausible and efficient synthesis begins with commercially available starting materials, N-Boc-4-hydroxypiperidine and 4-fluorobenzonitrile.

Caption: A typical three-stage synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a representative methodology. Researchers should perform their own optimization based on available equipment and safety protocols.

-

Step 1: N-Boc Protected Ether Formation (SNAr)

-

Rationale: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing it from acting as a competing nucleophile and improving the solubility of the starting material in organic solvents. Sodium hydride (NaH) is a strong base used to deprotonate the hydroxyl group, forming a potent nucleophile.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).

-

Add N-Boc-4-hydroxypiperidine (1.0 eq).

-

Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Add 4-fluorobenzonitrile (1.1 eq) dropwise.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, and carefully quench with saturated aqueous NH₄Cl solution.

-

Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

-

Step 2: Boc Deprotection

-

Rationale: A strong acid is required to cleave the acid-labile Boc protecting group, liberating the secondary amine of the piperidine ring.

-

Procedure:

-

Dissolve the crude product from Step 1 in a minimal amount of 1,4-dioxane or dichloromethane (DCM).

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or trifluoroacetic acid (TFA, 5-10 eq).

-

Stir at room temperature, monitoring by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

-

-

Step 3: Purification and Salt Formation

-

Rationale: If the deprotection was performed with HCl, the product is already in its hydrochloride salt form. If TFA was used, a salt exchange and/or purification is necessary. Purification is critical to remove byproducts and unreacted starting materials.

-

Procedure:

-

The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol/hexane).

-

Alternatively, if purification of the free base is required, neutralize the crude salt with a base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent. Purify via flash column chromatography on silica gel.

-

Dissolve the purified free base in a solvent like diethyl ether (Et₂O) or isopropanol (IPA) and add a stoichiometric amount of HCl (as a solution in the same solvent) to precipitate the final, pure hydrochloride salt.

-

Filter the solid, wash with cold Et₂O, and dry under vacuum.

-

-

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound. A multi-technique approach provides a self-validating system of quality control.

Standard Analytical Workflow

Caption: A comprehensive workflow for analytical characterization.

Key Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Expect two doublets in the δ 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

Piperidine Protons: A complex series of multiplets between δ 1.5-3.5 ppm. The proton at the C4 position (bearing the ether oxygen) will be shifted downfield (δ ~4.5-5.0 ppm).

-

Amine Proton (N-H): A broad singlet, often shifted significantly downfield (δ > 9.0 ppm) due to the hydrochloride salt, which will exchange with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆): Look for the characteristic nitrile carbon signal (δ ~118-120 ppm) and signals corresponding to the aromatic and piperidine carbons.

-

-

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final compound. A reverse-phase method is standard.

-

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 15 minutes.

-

Detection: UV at 254 nm.

-

-

Causality: The trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving the peak shape of the basic analyte on the silica-based C18 column.

-

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the parent molecule.

-

Method: Electrospray Ionization (ESI) in positive mode is ideal. The instrument will detect the mass of the protonated free base [M+H]⁺, which for C₁₂H₁₄N₂O would be approximately 203.11 m/z.

-

-

Counter-Ion Analysis

-

Purpose: To confirm the presence and stoichiometry of the chloride counter-ion, which is critical for quality control in pharmaceutical applications.[5]

-

Method: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) or a conductivity detector can effectively separate and quantify small, polar ions like chloride.[5]

-

Section 4: Applications in Research and Development

The true value of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride lies in its role as a versatile intermediate.

-

Scaffold for CNS Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). The ether linkage provides a stable, flexible spacer, and the benzonitrile group can be used as a handle for further chemical modification or as a key pharmacophoric element itself.[1]

-

Oncology Research: In oncology, this compound serves as a starting point for synthesizing kinase inhibitors and other targeted therapies.[1] The piperidine can be functionalized to interact with specific pockets in an enzyme's active site.

-

Antiviral Drug Discovery: It has been identified as an intermediate in the preparation of antiviral agents, including protease inhibitors.[4][6]

-

Structure-Activity Relationship (SAR) Studies: The molecule can be systematically modified at three points: the piperidine nitrogen, the piperidine ring itself, or the benzonitrile ring, making it an excellent tool for SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Section 5: Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[3][7] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[3][7] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[3][7] |

| STOT, Single Exposure | H335: May cause respiratory irritation.[3][7] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]

-

Avoid generating dust.[7][8] Use non-sparking tools for transfer.[8]

-

Wash hands thoroughly after handling and before leaving the laboratory.[7][10]

Storage and Stability

-

Store in a tightly sealed container to prevent moisture absorption and degradation.[9][11]

-

Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.[4][11]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]

-

If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[7]

Conclusion

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is more than just a chemical; it is an enabling tool for scientific discovery. Its well-defined structure, modifiable functional groups, and favorable physical properties make it a high-value intermediate for chemists engaged in the design and synthesis of next-generation pharmaceuticals and advanced materials. Understanding its properties, synthesis, and handling is the first step toward unlocking its full potential in research and development.

References

-

4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt - Chem-Impex.

-

198904-85-7 | CAS DataBase - ChemicalBook.

-

Safety Data Sheet - KISHIDA CHEMICAL CO.,LTD.

-

4-(Piperidin-4-Yloxy)Benzonitrile - Methylamine Supplier.

-

4-(1-Piperazinyl)benzonitrile SDS, 68104-63-2 Safety Data Sheets - ECHEMI.

-

PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

-

4-(4-Piperidyl)piperidine, chloride | C10H21ClN2 | CID 3086095 - PubChem.

-

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC - NIH.

-

4-(piperidin-4-yloxy)-benzonitrile hydrochloride - LookChem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | 198904-85-7 - ChemicalBook.

-

CAS No : 198904-85-7 | Product Name : 2-[[4-(2-Pyridinyl)phenyl]methyl]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester | Pharmaffiliates.

-

tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem.

-

Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography - Waters Corporation.

-

(PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - ResearchGate.

-

METHODS FOR SALT ANALYSIS - The Salt Industry Center of Japan.

-

tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | 198904-85-7 - Sigma-Aldrich.

-

4-(piperidin-4-yloxy)benzonitrile hydrochloride - CAS:333954-90-8 - Abovchem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(PIPERIDIN-4-YLOXY)-BENZONITRILE HYDROCHLORIDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. 4-(piperidin-4-yloxy)benzonitrile hydrochloride - CAS:333954-90-8 - Abovchem [abovchem.com]

- 4. 198904-85-7 | CAS DataBase [chemicalbook.com]

- 5. waters.com [waters.com]

- 6. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | 198904-85-7 [chemicalbook.com]

- 7. fishersci.dk [fishersci.dk]

- 8. echemi.com [echemi.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]

Technical Guide: Spectroscopic Profiling of 4-(Piperidin-4-yloxy)benzonitrile

This guide serves as an authoritative technical reference for the spectroscopic characterization of 4-(Piperidin-4-yloxy)benzonitrile , a critical pharmacophore in medicinal chemistry.

Executive Summary & Compound Identity

4-(Piperidin-4-yloxy)benzonitrile is a bifunctional building block frequently utilized in the synthesis of GPCR ligands (e.g., H3 antagonists) and kinase inhibitors. Its structure combines an electron-deficient aromatic nitrile with a basic piperidine ring via an ether linkage, creating distinct spectroscopic signatures.

Critical Advisory on CAS Numbers: Researchers must exercise caution regarding CAS registry numbers.

-

Target Molecule (HCl Salt): 333954-90-8 (Most common commercial form)

-

Target Molecule (Free Base): 1036261-78-1

-

FALSE MATCH: Do NOT confuse with CAS 161814-49-9, which corresponds to Amprenavir (VX-478), a structurally distinct HIV protease inhibitor.

Chemical Properties

| Property | Data |

| Formula | |

| Molecular Weight | 202.26 g/mol (Free Base) / 238.71 g/mol (HCl Salt) |

| SMILES | N#Cc1ccc(OC2CCNCC2)cc1 |

| IUPAC Name | 4-(piperidin-4-yloxy)benzonitrile |

Synthesis & Sample Preparation Context

Understanding the synthesis is vital for interpreting impurity profiles in spectra. The standard industrial route involves a Nucleophilic Aromatic Substitution (

Synthesis Workflow (DOT Visualization)

The following diagram outlines the synthesis logic and potential impurities (e.g., unreacted fluoride, N-Boc intermediates) that may appear in the spectra.

Figure 1: Standard synthetic route via

Sample Preparation for Analysis:

-

NMR: Dissolve ~5-10 mg in DMSO-d6 . DMSO is preferred over

for the HCl salt to ensure complete solubility and sharp signals for the ammonium protons. -

MS: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid to promote protonation (

).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by a distinct AA'BB' aromatic system and a piperidine chair conformation .

H NMR Data (400 MHz, DMSO-d6)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Amine ( | 9.00 - 9.20 | Broad Singlet | 2H | - | Ammonium protons (HCl salt only). Disappears with |

| Ar-H (ortho to CN) | 7.78 | Doublet (d) | 2H | 8.8 | Deshielded by electron-withdrawing Nitrile group. Part of AA'BB'.[1][2][3][4][5][6] |

| Ar-H (ortho to O) | 7.18 | Doublet (d) | 2H | 8.8 | Shielded by electron-donating Ether oxygen. Part of AA'BB'.[1][2][3][4][5][6] |

| Pip-CH (Ether) | 4.75 | Multiplet (tt) | 1H | ~4, 8 | Methine proton at the ether linkage. Downfield due to oxygen. |

| Pip-CH (N-adj) | 3.00 - 3.25 | Multiplet | 4H | - | Protons |

| Pip-CH (Alkyl) | 2.05 - 2.15 | Multiplet | 2H | - | Protons |

| Pip-CH (Alkyl) | 1.80 - 1.95 | Multiplet | 2H | - | Protons |

C NMR Data (100 MHz, DMSO-d6)

Reference: DMSO-d6 septet at 39.5 ppm.

| Carbon Type | Shift ( | Assignment Logic |

| Ar-C (Ipso-O) | 160.2 | Quaternary. Most deshielded aromatic carbon (attached to Oxygen). |

| Ar-CH (Ortho-CN) | 134.5 | Aromatic CH. Deshielded by ortho-CN resonance. |

| Nitrile (CN) | 119.1 | Characteristic sp-hybridized carbon signal. |

| Ar-CH (Ortho-O) | 116.8 | Aromatic CH. Shielded by ortho-Oxygen. |

| Ar-C (Ipso-CN) | 103.5 | Quaternary. Upfield due to shielding resonance from ether oxygen para to it. |

| Pip-CH (Ether) | 72.4 | Methine carbon attached to Oxygen. |

| Pip-CH2 (N-adj) | 43.1 | Methylene carbons |

| Pip-CH2 (Alkyl) | 29.5 | Methylene carbons |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation tool. The nitrile stretch is the most diagnostic feature.

Key Absorption Bands (ATR/KBr):

-

Nitrile Stretch: 2225 ± 5 cm

-

Aryl Alkyl Ether: 1250 cm

-

Strong intensity bands confirming the ether linkage.

-

-

Amine:

-

Free Base: Weak band at ~3300-3400 cm

. -

HCl Salt: Broad, multiple bands between 2800-3200 cm

(ammonium stretch overlapping with C-H stretches).

-

-

Aromatic: 1600 cm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and provides structural evidence through fragmentation.

Ionization & Parent Ion

-

Method: Electrospray Ionization (ESI), Positive Mode.

-

Parent Ion (

):-

Calculated: 203.1185 m/z

-

Observed: 203.1 m/z [1]

-

-

Adducts: Sodium adduct (

, 225.1 m/z) is common in non-acidic buffers.

Fragmentation Pathway (MS/MS)

The primary fragmentation involves the cleavage of the ether bond or the piperidine ring.

Figure 2: Predicted ESI-MS/MS fragmentation pattern.

Interpretation:

-

m/z 84: Characteristic tetrahydropyridine/piperidine ring fragment.

-

m/z 120: 4-hydroxybenzonitrile fragment (less common in positive mode unless protonated).

References

-

Chemical Book. (2024). 4-(Piperidin-4-yloxy)benzonitrile hydrochloride Product Data. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11241109, 4-(Piperidin-4-yloxy)benzonitrile. Retrieved from

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from

-

Royal Society of Chemistry. (2010). Supplementary Information for Organic & Biomolecular Chemistry: NMR Data for Piperidine Sulfonyl Benzonitriles. Retrieved from

-

AbovChem. (2024). Product Sheet for CAS 333954-90-8. Retrieved from

Sources

- 1. PubChemLite - 4-(piperidin-4-yloxy)benzonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 3-fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride (C12H13FN2O) [pubchemlite.lcsb.uni.lu]

- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 4. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

In Silico Modeling of 4-(Piperidin-4-yloxy)benzonitrile Interactions: A Technical Guide

Executive Summary

This guide details the computational modeling of the 4-(Piperidin-4-yloxy)benzonitrile scaffold. Structurally, this moiety combines a basic amine (piperidine) with a polar aromatic system (benzonitrile) via a flexible ether linker. It represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Histamine H3 antagonists and Choline Transporter (CHT) inhibitors , while simultaneously posing a significant hERG cardiotoxicity risk .

This document moves beyond standard docking protocols, focusing on the specific quantum mechanical (QM) and molecular dynamics (MD) treatments required to accurately model the cation-

Chemical Basis & Ligand Preparation

The accuracy of any in silico model for this scaffold hinges on two factors: the protonation state of the piperidine nitrogen and the torsional energy profile of the ether linker.

Protonation State (The Cationic Driver)

At physiological pH (7.4), the piperidine nitrogen (

-

Modeling Implication: You must model the cationic species. Neutral modeling will result in false negatives for hERG liability and incorrect binding poses in GPCRs (missing the critical salt bridge to Asp/Glu residues).

-

Protocol: Use Epik (Schrödinger) or MoKa to generate states at pH

.

Torsional Parameterization (The Ether Linker)

Standard force fields (GAFF2/OPLS4) often underestimate the rotational barrier of the

-

The Fix: Perform a QM Torsion Scan.

-

Method: DFT at B3LYP/6-31G** level.

-

Scan: Rotate the

dihedral in -

Fit: Fit the force field parameters (dihedral force constants) to the QM energy surface.

-

Visualization: Parameterization Workflow

Figure 1: High-fidelity ligand preparation workflow ensuring correct electrostatics and flexibility.

Therapeutic Modeling: GPCR Interactions

This scaffold is frequently used to target Class A GPCRs (e.g., Histamine H3). The binding mode is driven by a "Warhead + Anchor" mechanism.

The Binding Mechanism[2][3]

-

The Anchor (Piperidine): The protonated amine forms a salt bridge with the conserved Aspartate in TM3 (e.g., Asp3.32).

-

The Warhead (Benzonitrile): The nitrile group (

) acts as a weak hydrogen bond acceptor or inserts into hydrophobic pockets. -

The Linker: The ether oxygen can act as an H-bond acceptor, often engaging with Ser/Thr residues in TM5.

Docking Protocol (Induced Fit)

Standard rigid-receptor docking fails here because the bulky benzonitrile group often requires side-chain rearrangement of the receptor (specifically Trp/Phe residues) to accommodate the

-

Recommended Method: Induced Fit Docking (IFD).

-

Grid Center: Centered on the conserved Aspartate (TM3).

-

Constraints: Enforce a Hydrogen Bond/Salt Bridge constraint on the piperidine nitrogen.

Toxicology Modeling: hERG Liability

The 4-(Piperidin-4-yloxy)benzonitrile motif is a classic hERG pharmacophore . The channel's large inner cavity traps the molecule via high-affinity interactions, leading to QT prolongation.

The "Trapping" Mechanism

The hERG cavity is lined with aromatic residues (Tyr652 and Phe656).

- -Stacking: The benzonitrile ring engages in T-shaped or parallel stacking with Phe656 .

-

Cation-

: The protonated piperidine is stabilized by the electron-rich -

Hydrophobic Burial: The ether linker allows the molecule to adopt a "U-shape" or extended conformation to maximize contact surface.

Quantitative Interaction Data

The following table summarizes interaction energies derived from QM/MM calculations of this scaffold within the hERG pore.

| Interaction Type | Residue(s) | Energy Contribution ( | Criticality |

| Cation- | Tyr652 (x2) | -4.5 to -6.0 kcal/mol | High (Primary Driver) |

| Phe656 | -2.0 to -3.5 kcal/mol | Medium (Orientation) | |

| H-Bond (Weak) | Ser624 | -0.5 to -1.2 kcal/mol | Low (Variable) |

| Desolvation | Cavity | +2.0 to +4.0 kcal/mol | Penalty (Must be overcome) |

Visualization: hERG Toxicity Logic

Figure 2: Mechanistic pathway of hERG blockade. Tyr652 and Phe656 are the critical filters.

Molecular Dynamics & Free Energy Perturbation (FEP)

To rigorously validate binding affinity (for either the target or hERG), static docking is insufficient.

Simulation Setup

-

System: Protein embedded in a POPC membrane bilayer (essential for hERG/GPCRs).

-

Solvent: TIP3P water + 0.15M KCl (Physiological ions).

-

Force Field: CHARMM36m (Protein/Lipid) + CGenFF (Ligand). Note: GAFF2 is an acceptable alternative if CGenFF penalties are high.

Analysis Metrics

-

Salt Bridge Stability: Measure the distance between Piperidine-

and Asp- -

Ether Dihedral RMSD: Monitor the

torsion. High fluctuations indicate entropic penalties that may lower affinity.

FEP Protocol (Relative Binding Free Energy)

When optimizing leads, use FEP+ or TI (Thermodynamic Integration) to predict

-

Perturbation Map:

. -

Sampling: 5 ns/window

12 -

Convergence: Hysteresis between forward/reverse perturbations should be

kcal/mol.

References

-

hERG Pharmacophore Modeling

-

Cation-Pi Interactions in GPCRs

- Title: The role of cation-pi interactions in biomolecular recognition.

- Source:Science, 2013 (Dougherty Group).

-

URL:[Link]

-

Force Field Parameterization

- Title: Optimization of the CHARMM General Force Field (CGenFF) for Small Molecules.

- Source:Journal of Comput

-

URL:[Link]

-

Histamine H3 Receptor Modeling

- Title: Structure-based discovery of novel Histamine H3 receptor antagonists.

- Source:Journal of Medicinal Chemistry, 2018.

-

URL:[Link]

Sources

Technical Guide: 4-(Piperidin-4-yloxy)benzonitrile Research & Application

Content Type: Technical Whitepaper Subject: CAS 333954-90-8 (HCl Salt) / CAS 160386-61-6 (Free Base) Audience: Medicinal Chemists, Pharmacologists, and Process Chemists

Executive Summary

4-(Piperidin-4-yloxy)benzonitrile is a high-value pharmacophore and intermediate in medicinal chemistry, specifically within the development of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors. Its structural rigidity, combined with the basicity of the piperidine nitrogen and the dipolar nature of the nitrile group, makes it a "privileged scaffold" for designing Histamine H3 Receptor (H3R) antagonists and Acetylcholinesterase (AChE) inhibitors .

This guide provides a comprehensive technical analysis of this molecule, detailing its synthetic pathways, physicochemical properties, and critical role in Multi-Target Directed Ligand (MTDL) strategies for neurodegenerative disorders like Alzheimer’s Disease (AD).

Structural & Physicochemical Analysis[1]

Pharmacophore Mapping

The molecule functions as a bidentate ligand. Its efficacy in binding assays is driven by three distinct structural features:

-

Cationic Head (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (

). This allows for ionic anchoring to conserved aspartate residues in GPCRs (e.g., Asp113 in H3R) or the anionic sub-site of AChE. -

Ether Linker (-O-): Provides a specific bond angle and hydrogen bond acceptor capability, distinct from the propyl-linker found in Pitolisant-like compounds. It constrains the distance between the aromatic ring and the nitrogen.

-

Lipophilic Tail (Benzonitrile): The cyanophenyl group serves as a

-stacking element. The nitrile group adds a strong dipole, facilitating interactions with polar residues in the receptor binding pocket.

Key Properties (Data Summary)

| Property | Value / Description | Significance |

| CAS (HCl Salt) | 333954-90-8 | Primary commercial form (Stability) |

| Molecular Weight | 238.71 g/mol (HCl salt) | Fragment-based drug design compliant |

| LogP (Predicted) | ~1.8 - 2.1 | Good CNS penetration potential |

| H-Bond Donors | 1 (NH) | Interaction with anionic sites |

| H-Bond Acceptors | 3 (N, O, CN) | Receptor pocket orientation |

| Topological Polar Surface Area | ~46 Ų | Favorable for Blood-Brain Barrier (BBB) crossing |

Synthetic Methodologies

The synthesis of 4-(Piperidin-4-yloxy)benzonitrile relies on creating the aryl-alkyl ether bond. The most robust industrial route is Nucleophilic Aromatic Substitution (S_NAr) , preferred over the Mitsunobu reaction due to higher atom economy and scalability.

Reaction Mechanism (S_NAr)

The reaction involves the attack of a 4-hydroxypiperidine alkoxide on a 4-halobenzonitrile.

-

Electrophile: 4-Fluorobenzonitrile is preferred over chloro- or bromo- analogs because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the rate-determining step in S_NAr.

-

Nucleophile: N-protected 4-hydroxypiperidine (typically N-Boc). Protection is mandatory to prevent N-arylation side reactions.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway for the production of 4-(Piperidin-4-yloxy)benzonitrile HCl.

Medicinal Chemistry Applications

Histamine H3 Receptor Antagonism

The H3 receptor is a presynaptic autoreceptor in the CNS.[1][2] Antagonizing H3R increases the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognitive enhancement.

-

Mechanism: 4-(Piperidin-4-yloxy)benzonitrile derivatives act as inverse agonists . The piperidine ring occupies the core amine-binding region, while the benzonitrile moiety extends into the secondary hydrophobic pocket, stabilizing the receptor in an inactive conformation.

-

Therapeutic Relevance: Narcolepsy, ADHD, and cognitive deficits in Schizophrenia.[2]

Multi-Target Directed Ligands (Alzheimer's Disease)

Research indicates that combining H3R antagonism with AChE inhibition creates a synergistic effect for treating Alzheimer's.

-

Dual Activity: The molecule serves as a scaffold where the benzonitrile end binds to the peripheral anionic site (PAS) of AChE, and the piperidine binds to the catalytic active site (CAS).

-

Reference: Sadek et al. demonstrated that 4-oxypiperidine ethers are potent dual-acting ligands, improving cognitive function in rodent models more effectively than single-target drugs.

Signaling Pathway Modulation

Figure 2: Mechanism of Action. By blocking the constitutive inhibitory signal of H3R, the ligand promotes neurotransmitter release.

Experimental Protocols

Protocol A: Synthesis of N-Boc-4-(4-cyanophenoxy)piperidine

Objective: Create the ether linkage via S_NAr.

-

Preparation: In a dry 250 mL round-bottom flask under Argon, dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 20 mmol) in anhydrous DMF (50 mL).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 24 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Coupling: Add 4-Fluorobenzonitrile (1.0 eq, 20 mmol) dissolved in minimal DMF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ether or purify via flash chromatography if necessary.

Protocol B: Deprotection to HCl Salt

Objective: Remove the Boc group to yield the final active salt.

-

Dissolution: Dissolve the intermediate from Protocol A in 1,4-Dioxane (10 mL/g).

-

Acidification: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2-3 hours. A white precipitate should form.

-

Isolation: Filter the solid. Wash with diethyl ether to remove excess HCl and byproducts.

-

Drying: Dry under high vacuum to yield 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride .

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

~9.0 ppm (br s, 2H): Ammonium protons (

- 7.8 ppm (d, 2H): Aromatic protons adjacent to CN (deshielded).

- 7.2 ppm (d, 2H): Aromatic protons adjacent to Oxygen.

-

4.8 ppm (m, 1H): Methine proton at the ether linkage (

- 3.0 - 3.3 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen.

-

~9.0 ppm (br s, 2H): Ammonium protons (

References

-

Lazewska, D., et al. (2020). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." ACS Chemical Neuroscience. Available at: [Link]

- Sadek, B., et al. (2016). "Design and synthesis of novel histamine H3 receptor antagonists with potential utility in the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry Letters.

-

Schwartz, J.C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant."[1] British Journal of Pharmacology. Available at: [Link]

Sources

Methodological & Application

Advanced Purification Protocols for 4-(Piperidin-4-yloxy)benzonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 4-(Piperidin-4-yloxy)benzonitrile CAS: 1016786-68-3 (Free Base), 333954-90-8 (HCl Salt) Molecular Weight: 202.25 g/mol (Free Base) pKa (Calculated): ~10.5 (Piperidine nitrogen)

This guide details the purification of 4-(piperidin-4-yloxy)benzonitrile, a critical pharmacophore found in acetyl-CoA carboxylase (ACC) inhibitors and GPCR ligands. The molecule consists of a lipophilic benzonitrile tail and a polar, basic piperidine head, linked by an ether bond.

Synthesis typically proceeds via Nucleophilic Aromatic Substitution (

-

Neutral Impurities: Unreacted 4-fluorobenzonitrile, residual

-Boc intermediate. -

Inorganic Salts: NaF/KF, salts from deprotection.

-

Side Products: Hydrolysis products of the nitrile (amides/acids) if harsh acidic conditions were used.

The protocols below prioritize Acid-Base Extraction as the primary purification vector due to the molecule's distinct basicity, followed by Hydrohalic Salt Crystallization for pharmaceutical-grade purity.

Primary Purification: pH-Switch Extraction (The "Workhorse" Method)

Principle: The secondary amine on the piperidine ring allows for reversible water solubility based on pH. Neutral impurities (starting materials) remain in the organic phase regardless of pH, allowing for their complete removal without chromatography.

Reagents Required[3][4][5][6][7][8][9][10]

-

Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Acidic Phase: 1M or 2M Hydrochloric Acid (HCl).

-

Basic Phase: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

). -

Drying Agent: Anhydrous Sodium Sulfate (

).[1]

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

-

Note: If the crude is the HCl salt from a deprotection step, skip to Step 3 (Organic Wash).

-

-

Acidification (Extraction A): Transfer the organic layer to a separatory funnel. Add 1M HCl (1.2 equivalents relative to theoretical yield). Shake vigorously and collect the Aqueous Lower Layer (Target is now protonated:

).-

Validation: Check the pH of the aqueous layer; it must be < 2.

-

-

Organic Wash (Impurity Removal): Wash the acidic aqueous layer with fresh EtOAc (

volumes). -

Basification (The Switch): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH until pH > 12.

-

Observation: The solution will become cloudy/milky as the free base precipitates or oils out.

-

-

Extraction (Extraction B): Extract the now-basic aqueous mixture with DCM (

volumes).-

Why DCM? Chlorinated solvents often have higher solubility for polar free bases than EtOAc.

-

-

Isolation: Combine DCM layers, dry over

, filter, and concentrate in vacuo.

Workflow Visualization

The following diagram illustrates the logic flow for removing neutral impurities.

Figure 1: Logic flow for the pH-switch purification, isolating the basic amine from neutral contaminants.

Secondary Purification: Salt Crystallization (High Purity)

For drug development applications, the free base is often an oil or low-melting solid that is difficult to handle. Converting it to the Hydrochloride (HCl) or Oxalate salt usually yields a stable, crystalline solid with >99% purity.

Protocol: HCl Salt Formation

-

Dissolution: Dissolve 1.0 g of the purified free base (from Method 1) in 5 mL of anhydrous Ethanol (EtOH) or Methanol (MeOH).

-

Acid Addition: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

-

Observation: The solution may warm slightly.

-

-

Precipitation: Slowly add Diethyl Ether (

) or Hexanes as an anti-solvent until turbidity persists. -

Crystallization: Cool to 4°C overnight.

-

Filtration: Filter the white precipitate and wash with cold

.-

Result: 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride (CAS 333954-90-8).[6]

-

Tertiary Method: Flash Chromatography (Troubleshooting)

If the acid-base extraction fails (e.g., due to emulsion or amphoteric impurities), use silica chromatography.

Critical Constraint: Secondary amines interact strongly with the acidic silanols on silica gel, leading to peak tailing and yield loss. You must modify the mobile phase.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: DCM : Methanol : Ammonium Hydroxide (

).-

Gradient: Start at 95:5:0.5 and ramp to 90:10:1.

-

Alternative: DCM : MeOH with 1% Triethylamine (TEA).

-

-

TLC Visualization: UV (254 nm) or Ninhydrin Stain (Amine turns red/purple).

Analytical Validation (QC)

Summarized below are the expected analytical markers to confirm success.

| Parameter | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | |

| Purity | HPLC (C18, ACN/Water) | > 98% Area under curve. Single peak. |

| Functional Group | IR Spectroscopy | Nitrile stretch ( |

| Salt Form | Elemental Analysis | Presence of Cl (if HCl salt made). |

References

-

Synthesis of Piperidine Ethers: Organic Syntheses, Coll. Vol. 10, p. 542 (2024). (General methodology for SnAr and purification of aryl ethers).

-

Amine Purification Principles: "Acid-Base Extraction," Chemistry LibreTexts. (Foundational protocol for separating amines from neutrals).

-

Property Data: PubChem Compound Summary for Piperidine-4-carbonitrile and related ethers.

-

Crystallographic Data: "4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile," PMC - NIH. (Structural analogs and crystallization solvents).

-

Safety Data: Sigma-Aldrich SDS for Piperidine-4-carbonitrile derivatives.

Sources

- 1. magritek.com [magritek.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 5. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 6. 4-(PIPERIDIN-4-YLOXY)-BENZONITRILE HYDROCHLORIDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

Application Note: Comprehensive Guidelines for the Handling and Storage of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS No: 333954-90-8). Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining the compound's structural integrity, and guaranteeing laboratory safety. The methodologies outlined herein are grounded in established safety practices and an understanding of the compound's physicochemical properties.

Introduction

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a versatile bifunctional molecule that serves as a key building block in modern medicinal chemistry.[1] Its structure, featuring a piperidine ring linked via an ether to a benzonitrile moiety, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of neuroscience and oncology.[1] The piperidine group is a prevalent scaffold in many approved drugs, while the benzonitrile group can act as a polar contact, a metabolic blocker, or a precursor for other functional groups. The hydrochloride salt form of this compound is intentionally designed to enhance aqueous solubility and improve stability compared to its freebase form, facilitating its use in a variety of experimental contexts.[1]

This guide provides an in-depth framework for its use, moving beyond simple procedural steps to explain the scientific rationale behind each recommendation.

Physicochemical Properties & Specifications

Understanding the fundamental properties of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride is the first step toward its effective use.

| Property | Specification | Source(s) |

| CAS Number | 333954-90-8 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O · HCl | [1] |

| Molecular Weight | 238.72 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1] |

| Storage Temperature | 0-8 °C (Refrigerated) | [1] |

The presence of the hydrochloride salt is a critical feature. It protonates the basic nitrogen of the piperidine ring, significantly increasing the compound's polarity and, therefore, its solubility in aqueous media. This is a deliberate modification to make the compound easier to handle in biological assays and aqueous-based reactions compared to the less soluble freebase form.[3]

Safety and Hazard Management

This compound requires careful handling in a controlled laboratory environment. The following guidelines are based on its known hazard profile and general best practices for handling chemical reagents.

Hazard Identification

The compound is classified with the following hazards. All personnel must be familiar with these before commencing any work.

| GHS Pictogram | Signal Word | Hazard Statements |

| ! | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Data sourced from supplier safety information.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent accidental exposure.

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times. The hydrochloride salt can be particularly irritating to the eyes.[4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed immediately if contaminated.[4][5] Always wash hands after removing gloves.

-

Body Protection: A standard laboratory coat must be worn and kept fully fastened.

Engineering Controls

To mitigate the risk of inhalation of the fine crystalline powder, all weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.[4][6]

Emergency First Aid Procedures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6]

Safe Handling Workflow Diagram

Caption: A workflow for the safe handling of the compound.

Long-Term Storage and Stability

Proper storage is crucial to preserve the purity and efficacy of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride for the duration of its shelf life.

Optimal Storage Conditions

-

Temperature: The compound should be stored in a refrigerator at 0-8 °C .[1] High temperatures can accelerate chemical degradation of piperidine-containing compounds.[8]

-

Atmosphere: Store in a tightly sealed container to prevent moisture absorption.[3] The hydrochloride salt is hygroscopic and can absorb water from the air, which may affect weighing accuracy and promote hydrolysis over time. For maximum stability, especially for long-term reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Light: Protect from direct light by using an amber glass vial or by storing the container inside a light-blocking secondary container.[8] Benzonitrile and piperidine moieties can be susceptible to photochemical reactions.

Incompatible Materials

To prevent hazardous reactions, store this compound segregated from strong bases (which will neutralize the hydrochloride salt and precipitate the less stable freebase) and strong oxidizing agents.[3][9]

Factors Affecting Compound Stability

Caption: Key factors influencing stability and their mitigation.

Protocol for Stock Solution Preparation

This protocol provides a self-validating method for preparing accurate and stable stock solutions for use in downstream applications.

Objective

To prepare a 10 mM stock solution of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride in Dimethyl Sulfoxide (DMSO).

Materials

-

4-(Piperidin-4-yloxy)benzonitrile hydrochloride (MW: 238.72 g/mol )

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance (readable to 0.1 mg)

-

Amber glass vial with a PTFE-lined cap

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer and/or sonicator

Step-by-Step Protocol

-

Equilibration: Remove the container of the compound from the refrigerator and allow it to equilibrate to room temperature for at least 20-30 minutes before opening.

-

Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder, which would lead to inaccurate weighing and potential degradation.

-

-

Weighing: In a chemical fume hood, accurately weigh a target amount of the compound (e.g., 2.39 mg) into a clean, dry weighing boat or directly into the storage vial.

-

Calculation: To make 1 mL of a 10 mM solution: (0.010 mol/L) * (1 L / 1000 mL) * (238.72 g/mol ) * (1000 mg/g) = 2.3872 mg/mL.

-

-

Dissolution: Add approximately 80% of the final desired volume of DMSO to the vial containing the compound. Cap the vial securely.

-

Solubilization: Mix thoroughly using a vortex mixer. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be applied if necessary, but avoid excessive heat.

-

Trustworthiness: Visually inspect the solution against a dark background to ensure complete dissolution. The absence of any visible particulates validates the solubilization step.

-

-

Final Volume Adjustment: Once fully dissolved, quantitatively transfer the solution to a volumetric flask if high precision is required, or carefully add the remaining DMSO to the final target volume in the storage vial. Mix again to ensure homogeneity.

-

Storage of Stock Solution: Store the stock solution in the tightly capped amber vial at -20°C for long-term use. For frequent use, an aliquot may be stored at 4°C for up to one week.

-

Rationale: Freezing the stock solution in aliquots minimizes freeze-thaw cycles, which can degrade the compound over time.

-

Waste Disposal

All waste materials must be handled as hazardous chemical waste.

-

Solid Waste: Contaminated items such as weighing boats, gloves, and paper towels should be collected in a designated, sealed waste bag or container.

-

Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container compatible with the solvents used.[7]

Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and to ensure compliance with all local and federal regulations.

References

-

Methylamine Supplier. (n.d.). 4-(Piperidin-4-Yloxy)Benzonitrile. Retrieved from [Link]

-

SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). Benzonitrile | C6H5(CN) | CID 7505. Retrieved from [Link]

-

BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]

-

PubMed - National Institutes of Health. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

-

National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(piperidin-4-yloxy)benzonitrile hydrochloride - CAS:333954-90-8 - Abovchem [abovchem.com]

- 3. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 8. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 9. atamankimya.com [atamankimya.com]

Troubleshooting & Optimization

Preventing byproduct formation in 4-(Piperidin-4-yloxy)benzonitrile reactions

[1]

Ticket ID: CHE-SNAR-4402 Subject: Optimization of Ether Linkage Formation & Impurity Suppression Status: Open for Resolution[1]

Executive Summary & Reaction Logic

The Challenge: Synthesizing 4-(piperidin-4-yloxy)benzonitrile requires forming an ether bond between an electron-deficient aromatic ring (4-fluorobenzonitrile) and a secondary amine-containing alcohol (4-hydroxypiperidine).[1]

The Core Conflict: This reaction is a classic competition between Nucleophilicity vs. Basicity and Chemoselectivity (N- vs. O-attack) .[1]

-

Regioselectivity: The secondary amine (pKa ~11) is significantly more nucleophilic than the hydroxyl group (pKa ~16). Without protection, the major product will be the N-arylated species, not the desired ether.[1]

-

Functional Group Stability: The nitrile group (-CN) is susceptible to hydrolysis under the strong basic conditions required to deprotonate the alcohol, potentially degrading into an amide (-CONH2) or carboxylic acid (-COOH).[1]

Critical Issue: Regioselectivity (N- vs. O-Alkylation)

User Question:

"I am running the reaction with 4-hydroxypiperidine and K2CO3 in DMF, but NMR shows a product with the wrong splitting pattern. What happened?"

Technical Diagnosis:

You likely formed 4-(4-hydroxypiperidin-1-yl)benzonitrile .[1] In polar aprotic solvents (DMF/DMSO), the neutral nitrogen lone pair attacks the fluorobenzonitrile much faster than the neutral oxygen.[1] Even with a base, the equilibrium concentration of the alkoxide anion is often too low to outcompete the highly nucleophilic amine.[1]

Resolution Protocol: The Protection Strategy

Do not use unprotected 4-hydroxypiperidine. You must use N-Boc-4-hydroxypiperidine .[1] The Boc group sterically hinders the nitrogen and removes its nucleophilicity, forcing the reaction to occur at the oxygen.[1]

Recommended Workflow (SNAr)

-

Reagents: N-Boc-4-hydroxypiperidine (1.0 equiv), NaH (60% dispersion, 1.2 equiv), 4-Fluorobenzonitrile (1.1 equiv).

-

Solvent: Anhydrous THF or DMF (0.2 M).

-

Step 1 (Alkoxide Formation): Dissolve N-Boc-4-hydroxypiperidine in solvent at 0°C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases.

-

Step 2 (Displacement): Add 4-Fluorobenzonitrile.[1][2] Warm to RT (or 50°C if sluggish).

-

Step 3 (Deprotection): Post-workup, treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

Visualizing the Pathway

Caption: Pathway analysis showing the necessity of N-protection to prevent N-arylation byproducts.

Critical Issue: Nitrile Hydrolysis

User Question:

"My LC-MS shows a peak with M+18 relative to the product mass. Is my solvent wet?"

Technical Diagnosis:

Yes. The M+18 peak corresponds to the primary amide (hydration of the nitrile). This occurs via the mechanism of Base-Catalyzed Nitrile Hydrolysis .[3]

-

Cause: Presence of hydroxide ions (OH-).[1] If you use hygroscopic bases (like NaOH, KOH) or wet DMF, the hydroxide ion attacks the nitrile carbon.[1]

-

Risk Factor: High temperatures (>80°C) accelerate this hydrolysis exponentially.[1]

Prevention Guide: Anhydrous Integrity

| Parameter | Recommended Standard | Why? |

| Base Selection | NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) | These are non-nucleophilic (relative to CN attack) and generate the alkoxide irreversibly without producing water.[1] Avoid NaOH/KOH. |

| Solvent Quality | Anhydrous DMF/THF (<50 ppm H2O) | Water is the stoichiometric reagent for hydrolysis. Use molecular sieves if unsure. |

| Temperature | 0°C to 50°C | SNAr with 4-fluorobenzonitrile is facile. Refluxing is rarely necessary and promotes side reactions. |

| Atmosphere | Argon or Nitrogen balloon | Prevents atmospheric moisture absorption by the hygroscopic solvent. |

Troubleshooting & Purification (FAQs)

Q: I see a spot on TLC that doesn't move (Baseline). What is it?

A: This is likely the carboxylic acid byproduct (from complete nitrile hydrolysis) or the hydrochloride salt of your product (if you didn't neutralize after deprotection).

-

Test: Treat a mini-sample with Et3N. If the spot moves up, it was the salt. If it remains at the baseline, it is the carboxylic acid.[1]

Q: How do I remove unreacted 4-fluorobenzonitrile?

A: The starting material is non-basic. The product is a secondary amine (after deprotection).

-

Purification Logic:

Decision Tree for Impurity Identification

Caption: Logic flow for identifying common impurities based on Mass Spectrometry shifts.

References

-

Regioselectivity in Piperidine Reactions

-

SNAr Conditions & Nitrile Stability

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Source: Master Organic Chemistry.

- Context: Detailed mechanism of the Meisenheimer complex and the role of electron-withdrawing groups (CN)

-

Link:

-

Hydrolysis of Nitriles

Sources

- 1. oasis.postech.ac.kr [oasis.postech.ac.kr]

- 2. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2007093610A1 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

Technical Support Center: Azeotropic Distillation for Water Removal from Piperidine Compounds

This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of removing water from piperidine and its derivatives. Due to the formation of a minimum-boiling azeotrope, simple distillation is ineffective for this purpose. This technical support center provides in-depth explanations, step-by-step protocols, and troubleshooting solutions for successfully employing azeotropic distillation.

Part 1: Frequently Asked Questions & Fundamental Principles

This section addresses the core scientific principles behind the purification challenge and its solution.

Q1: Why can't I remove water from piperidine by simple fractional distillation?

A: The primary obstacle is the formation of a minimum-boiling point azeotrope between piperidine and water. An azeotrope is a mixture of liquids that has a constant boiling point and a vapor composition that is identical to its liquid composition.[1][2] This means that once the azeotropic composition is reached, the mixture will boil at a constant temperature without any change in the ratio of its components, making separation by standard distillation impossible.[1] The piperidine-water azeotrope boils at approximately 92.8°C (at atmospheric pressure) and contains about 65-72% piperidine by mass.[3][4] Attempting to distill this mixture will only remove the azeotrope, not pure water or pure piperidine.

Q2: How does azeotropic distillation overcome this problem?

A: Azeotropic distillation circumvents the piperidine-water azeotrope by introducing a third component, known as an entrainer or an azeotropic agent.[2][5] The chosen entrainer, typically an organic solvent like toluene or benzene, serves two key functions:

-

Forms a New, Lower-Boiling Azeotrope: The entrainer forms a new azeotrope with water (and sometimes piperidine, creating a ternary azeotrope) that has a boiling point lower than any other component or azeotrope in the mixture.[5][6]

-

Facilitates Separation: This new, low-boiling azeotrope is distilled off. For this application, a heterogeneous azeotrope is ideal. Upon condensation, the components of a heterogeneous azeotrope are immiscible and separate into distinct layers (e.g., an organic layer and an aqueous layer).[7]

This process is typically carried out in a specialized piece of glassware called a Dean-Stark apparatus, which is designed to collect the condensed water while automatically returning the organic entrainer to the distillation flask.[8][9] This continuous removal of water from the system drives the purification to completion.[8]

Part 2: Data Presentation & Key Parameters

A successful distillation depends on understanding the physical properties of the components involved.

Table 1: Physical Properties of Key Compounds and Azeotropes

| Compound / Mixture | Boiling Point (°C at 760 mmHg) | Azeotrope Composition (by weight/mole) | Source(s) |

| Piperidine | 106 | N/A | [10][11] |

| Water | 100 | N/A | |

| Piperidine-Water Azeotrope | 92.8 | ~71.8% Piperidine (mole fraction) | [4] |